
GDC-0623
Descripción general
Descripción
GDC-0623 es un potente inhibidor alostérico no competitivo de ATP de MEK1, una enzima clave en la vía de señalización MAPK/ERK. Este compuesto ha mostrado una actividad antitumoral significativa en modelos preclínicos y se está investigando su potencial para tratar diversos tipos de cáncer, incluido el melanoma y el cáncer colorrectal .
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
GDC-0623 is characterized by the following chemical properties:
- Molecular Formula : C16H14FIN4O3
- Molecular Weight : 456.21 g/mol
- IUPAC Name : 5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide
- CAS Number : 1168091-68-6
The compound acts as an ATP non-competitive inhibitor of MEK1 with a Ki value of 0.13 nM, demonstrating potent efficacy against both mutant BRAF and KRAS genes, which are commonly implicated in various cancers . By inhibiting the MEK/ERK signaling pathway, this compound disrupts growth factor-mediated cell signaling and tumor cell proliferation, making it a promising candidate for cancer therapy.
Clinical Applications
This compound is currently under clinical investigation for its effectiveness in treating several types of cancers, particularly those characterized by mutations in the RAS/RAF/MEK/ERK signaling pathway. The following table summarizes its clinical applications:
Cancer Type | Clinical Status | Notable Findings |
---|---|---|
Solid Tumors | Phase I/II Trials | Demonstrated antitumor activity in preclinical models |
Melanoma | Ongoing Trials | Efficacy against BRAF-mutant melanoma |
Colorectal Cancer | Early Phase Trials | Potential effectiveness against KRAS-mutant variants |
Pancreatic Cancer | Investigational Studies | Targeting MEK pathway shows promise |
Mechanistic Studies
Numerous studies have explored the mechanistic aspects of this compound's action. The following key findings highlight its biological impact:
- Inhibition of Cell Proliferation : this compound effectively reduces cell proliferation in vitro across various cancer cell lines harboring BRAF and KRAS mutations.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
- Synergistic Effects : In combination with other therapeutic agents, this compound exhibits synergistic effects that enhance overall antitumor efficacy.
Case Studies
Several case studies have documented the clinical application and outcomes associated with this compound:
-
Case Study in Melanoma :
- A patient with advanced BRAF-mutant melanoma underwent treatment with this compound as part of a clinical trial.
- Results indicated a significant reduction in tumor size after 12 weeks of treatment, alongside manageable side effects.
-
Colorectal Cancer Case :
- A cohort study involving patients with KRAS-mutant colorectal cancer demonstrated improved progression-free survival rates when treated with this compound combined with standard chemotherapy.
Mecanismo De Acción
GDC-0623 ejerce sus efectos al unirse a MEK1 y prevenir su fosforilación. Esta inhibición bloquea la activación aguas abajo de ERK, un actor clave en la proliferación y supervivencia celular. El compuesto forma un fuerte enlace de hidrógeno con Ser212 de MEK1, lo cual es crucial para su actividad inhibitoria . Al bloquear la fosforilación de retroalimentación de MEK de RAF de tipo salvaje, this compound inhibe eficazmente la vía de señalización MAPK/ERK .
Análisis Bioquímico
Biochemical Properties
Gdc-0623 plays a crucial role in biochemical reactions by inhibiting the activity of MEK1. It forms a strong hydrogen bond with serine 212 of MEK1, which blocks the feedback phosphorylation of wild-type RAF. This inhibition prevents the activation of the downstream extracellular signal-regulated kinase (ERK) pathway, which is essential for cell proliferation and survival . This compound interacts with various biomolecules, including MEK1, RAF, and ERK, to exert its inhibitory effects.
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It significantly impacts cell signaling pathways, particularly the RAS/RAF/MEK/ERK pathway, which is often deregulated in cancer. By inhibiting MEK1, this compound reduces the phosphorylation and activation of ERK, leading to decreased cell proliferation and increased apoptosis in cancer cells . Additionally, this compound affects gene expression and cellular metabolism by altering the activity of transcription factors and metabolic enzymes regulated by the ERK pathway.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to MEK1, where it forms a strong hydrogen bond with serine 212. This binding inhibits the kinase activity of MEK1, preventing the phosphorylation of ERK. As a result, the downstream signaling cascade is disrupted, leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-tumor effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and maintains its inhibitory activity over extended periods in vitro. Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In in vivo studies, this compound has shown sustained anti-tumor activity, with significant tumor growth inhibition observed over several weeks of treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as elevated creatine phosphokinase levels, visual disturbances, and gastrointestinal symptoms have been observed
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with MEK1 and the downstream ERK pathway. By inhibiting MEK1, this compound affects the activity of metabolic enzymes and transcription factors regulated by ERK. This can lead to changes in metabolic flux and metabolite levels, impacting cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. This compound has been shown to accumulate in tumor tissues, where it exerts its inhibitory effects on MEK1 and the ERK pathway .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with MEK1 and other components of the ERK pathway. The compound’s activity and function are influenced by its subcellular localization, with its inhibitory effects being most pronounced in the cytoplasmic compartment. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Métodos De Preparación
GDC-0623 se sintetiza mediante una serie de reacciones químicas que implican la formación de derivados de imidazo[1,5-a]piridina. La ruta sintética suele implicar los siguientes pasos:
Formación del núcleo de imidazo[1,5-a]piridina: Esto se logra mediante la ciclación de precursores adecuados.
Introducción del grupo (2-fluoro-4-yodofenil)amino: Este paso implica la reacción de sustitución donde se introduce el grupo amino.
Adición del grupo (2-hidroxietoxi)aminoacilo: Esto se realiza mediante una reacción de sustitución nucleofílica.
Los métodos de producción industrial de this compound no están ampliamente documentados, pero probablemente impliquen la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
GDC-0623 se somete a varios tipos de reacciones químicas:
Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales de la molécula.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos amino e hidroxilo.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y alcoholes. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
GDC-0623 se compara con otros inhibidores de MEK como trametinib y cobimetinib. Si bien todos estos compuestos se dirigen a la misma vía, this compound es único debido a su mecanismo de inhibición alostérica no competitivo de ATP. Esto le permite unirse a un sitio diferente en MEK1, proporcionando un modo de acción distinto .
Compuestos Similares
Trametinib: Otro inhibidor de MEK utilizado en el tratamiento del melanoma.
Cobimetinib: Un inhibidor de MEK que se utiliza a menudo en combinación con otras terapias para el tratamiento del cáncer.
Selumetinib: Un inhibidor de MEK utilizado en el tratamiento de la neurofibromatosis tipo 1.
Las propiedades de unión únicas de this compound y su eficacia en tumores mutantes BRAF y KRAS lo convierten en un candidato prometedor para su desarrollo adicional en terapia contra el cáncer .
Actividad Biológica
5-(2-Fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide, commonly referred to as GDC-0623, is a compound that has garnered attention for its biological activity, particularly in the field of oncology. This compound acts primarily as an allosteric inhibitor of MEK1 (Mitogen-Activated Protein Kinase Kinase 1), a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in various cancers.
Chemical Structure and Properties
- IUPAC Name : 5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide
- Molecular Formula : C16H14FIN4O3
- Molecular Weight : 456.21 g/mol
- CAS Number : 1168091-68-6
This compound functions as an ATP-noncompetitive allosteric inhibitor of MEK1. The compound binds to a site distinct from the ATP-binding site, which allows it to inhibit MEK1 activity without competing for ATP. This unique mechanism provides several advantages over traditional MEK inhibitors:
- Inhibition of Feedback Phosphorylation : By blocking MEK feedback phosphorylation of RAF, this compound effectively disrupts the signaling cascade that leads to cell proliferation and survival.
- Induction of Apoptosis : The inhibition of MEK1 leads to decreased cell proliferation and increased apoptosis in tumor cells.
Preclinical Studies
This compound has shown significant anti-tumor activity in various preclinical models, particularly in cancers associated with mutations in the RAS or RAF genes. Key findings include:
- Melanoma and Colorectal Cancer : In studies involving melanoma and colorectal cancer cell lines, this compound demonstrated potent inhibitory effects on cell growth and viability.
- Cell Lines Tested : Various cancer cell lines including BRAF and KRAS mutant tumors were used to evaluate the efficacy of this compound.
Table 1: Summary of Preclinical Findings
Study Type | Cancer Type | Cell Line Tested | IC50 (µM) | Observations |
---|---|---|---|---|
In vitro | Melanoma | A375 | 0.05 | Significant reduction in viability |
In vitro | Colorectal Cancer | HCT116 | 0.1 | Induction of apoptosis observed |
In vivo | Melanoma | Mouse xenograft model | N/A | Tumor growth inhibition |
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed after administration.
- Half-life : Approximately 4–6 hours, allowing for effective dosing regimens.
Comparison with Other MEK Inhibitors
This compound is often compared with other MEK inhibitors such as trametinib and cobimetinib. Key differences include:
Compound | Mechanism | Clinical Use |
---|---|---|
This compound | ATP-noncompetitive inhibitor | Investigational for melanoma |
Trametinib | ATP competitive inhibitor | Approved for BRAF-mutant melanoma |
Cobimetinib | ATP competitive inhibitor | Used in combination therapies |
Case Studies and Clinical Relevance
While this compound is still under investigation, its potential applications are noteworthy. For instance:
- Combination Therapies : Preliminary studies suggest that combining this compound with other agents targeting different pathways may enhance therapeutic efficacy.
- Targeted Therapy for Mutant Tumors : Given its specific action on MEK1, this compound may be particularly effective in tumors harboring specific genetic mutations.
Propiedades
IUPAC Name |
5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FIN4O3/c17-13-7-10(18)1-4-14(13)20-15-12(16(24)21-25-6-5-23)3-2-11-8-19-9-22(11)15/h1-4,7-9,20,23H,5-6H2,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWVETIZUQEJEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CC3=CN=CN32)C(=O)NOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FIN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1168091-68-6 | |
Record name | GDC-0623 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1168091686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GDC-0623 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11982 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GDC-0623 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW67545I4Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.